molecular formula C17H22N2O B7631723 4-[[4-[2-(Dimethylamino)ethyl]anilino]methyl]phenol

4-[[4-[2-(Dimethylamino)ethyl]anilino]methyl]phenol

Cat. No. B7631723
M. Wt: 270.37 g/mol
InChI Key: UJQJUXGOWCPWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-[2-(Dimethylamino)ethyl]anilino]methyl]phenol, commonly known as ADMET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMET is a phenolic compound that belongs to the family of amino alcohols. It has been extensively studied for its unique properties and potential applications in drug development, medical research, and other related fields.

Mechanism of Action

ADMET acts as a fluorescent probe, binding to specific enzymes and proteins involved in drug metabolism and pharmacokinetics. It can be used to monitor the activity of these enzymes and proteins in real-time, providing valuable insights into the mechanisms of drug action.
Biochemical and Physiological Effects
ADMET has been shown to have minimal toxicity and is well-tolerated in laboratory experiments. It has been used to study the effects of various drugs on different biochemical and physiological pathways, including drug metabolism, protein binding, and drug transport.

Advantages and Limitations for Lab Experiments

ADMET offers several advantages for laboratory experiments, including its ability to monitor drug metabolism and pharmacokinetics in real-time. It is also a useful tool for predicting drug toxicity and identifying potential drug candidates for further development. However, ADMET has some limitations, including its limited application in vivo and its inability to provide a complete understanding of drug metabolism and pharmacokinetics.

Future Directions

There are several future directions for ADMET research, including the development of new methods for synthesizing ADMET, the exploration of its potential applications in drug development, and the development of new tools and techniques for studying drug metabolism and pharmacokinetics. Additionally, further research is needed to understand the limitations of ADMET and to develop new methods for overcoming these limitations.

Synthesis Methods

ADMET can be synthesized using various methods, including the Mannich reaction, which involves the reaction of formaldehyde, dimethylamine, and 4-hydroxybenzaldehyde. The reaction results in the formation of ADMET as a yellowish-brown solid. Another method involves the reaction of 4-hydroxybenzaldehyde and 2-dimethylaminoethylamine in the presence of a catalyst.

Scientific Research Applications

ADMET has been studied for its potential applications in drug development, including its use as a fluorescent probe for monitoring drug metabolism and pharmacokinetics. It has also been used as a tool for studying the mechanisms of drug action and drug-drug interactions. ADMET has been shown to be a useful tool for predicting drug toxicity and identifying potential drug candidates for further development.

properties

IUPAC Name

4-[[4-[2-(dimethylamino)ethyl]anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(2)12-11-14-3-7-16(8-4-14)18-13-15-5-9-17(20)10-6-15/h3-10,18,20H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJUXGOWCPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[2-(Dimethylamino)ethyl]anilino]methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.